Bleomycin (hydrochloride)
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Overview
Description
Bleomycin (hydrochloride) is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used as a chemotherapeutic agent to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . The compound is known for its ability to inhibit DNA synthesis, leading to cell death, which makes it effective in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bleomycin (hydrochloride) is synthesized through a complex fermentation process involving the bacterium Streptomyces verticillus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, the production of Bleomycin (hydrochloride) involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of Bleomycin .
Chemical Reactions Analysis
Types of Reactions: Bleomycin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can generate reactive oxygen species, leading to oxidative damage to DNA.
Reduction: Bleomycin can be reduced in the presence of metal ions, such as iron, to form active complexes.
Substitution: The compound can interact with various nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Requires the presence of metal ions (e.g., iron) and oxygen.
Reduction: Involves reducing agents like ascorbic acid and metal ions.
Substitution: Typically occurs in aqueous solutions with nucleophilic agents.
Major Products:
Oxidation: Leads to the formation of DNA strand breaks and reactive oxygen species.
Reduction: Produces active Bleomycin-metal complexes.
Substitution: Results in modified DNA structures.
Scientific Research Applications
Bleomycin (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cleavage and oxidative damage.
Biology: Employed in research on DNA repair mechanisms and cellular responses to DNA damage.
Medicine: Widely used in cancer therapy, particularly for treating lymphomas and testicular cancer.
Industry: Utilized in the development of diagnostic assays and as a tool for gene expression studies.
Mechanism of Action
The primary mechanism of action of Bleomycin (hydrochloride) involves its ability to bind to DNA and generate reactive oxygen species. This leads to DNA strand breaks and inhibition of DNA synthesis . The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals, which cleave DNA . This process ultimately results in cell death, making it effective in cancer treatment .
Comparison with Similar Compounds
Bleomycin (hydrochloride) is unique among chemotherapeutic agents due to its specific mechanism of DNA cleavage and its ability to generate reactive oxygen species. Similar compounds include:
Mitomycin C: Another DNA-damaging agent that cross-links DNA strands but does not generate reactive oxygen species.
Bleomycin’s unique ability to generate reactive oxygen species and its specific DNA cleavage mechanism distinguish it from these other compounds .
Properties
IUPAC Name |
3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODDZCXQPQPRES-PATWWPTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84ClN17O21S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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